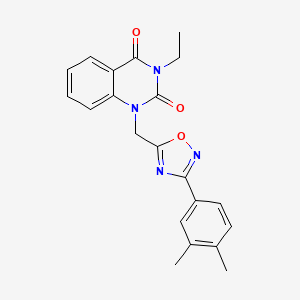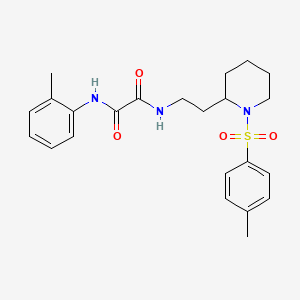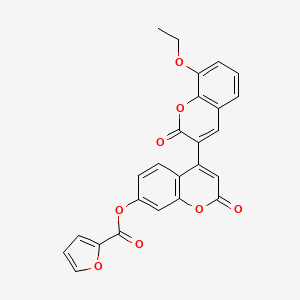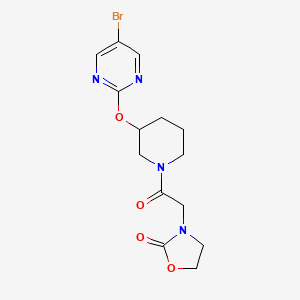![molecular formula C14H14N6OS B2360623 4-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide CAS No. 2097899-29-9](/img/structure/B2360623.png)
4-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a pyridine, a pyrazole, and a thiadiazole ring. These groups are common in many pharmaceuticals and could potentially interact with biological targets in various ways .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple ring structures could result in a rigid, planar molecule, which could influence its interactions with biological targets .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the nitrogen atoms in the pyridine, pyrazole, and thiadiazole rings could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could enhance its solubility in water .科学的研究の応用
Mycobacterium Tuberculosis Inhibition
Research has shown that derivatives similar to the compound have been designed to inhibit the GyrB ATPase of Mycobacterium smegmatis and Mycobacterium tuberculosis, showcasing potential as antituberculosis agents. For instance, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate demonstrated promising activity against these bacteria, indicating the compound's relevance in developing tuberculosis treatments (Jeankumar et al., 2013).
Anticancer and Anti-Inflammatory Properties
Novel pyrazolopyrimidines derivatives, including structural motifs related to the compound of interest, have shown significant anticancer and anti-inflammatory properties. These derivatives exhibit cytotoxic activity against cancer cell lines and inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process (Rahmouni et al., 2016).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of compounds incorporating the thiadiazole unit have revealed antimicrobial and antifungal activities. These activities are critical in addressing various infectious diseases, demonstrating the compound's potential in creating new antibiotics and antifungal agents (Youssef et al., 2011).
Insecticidal Properties
Innovative heterocycles incorporating a thiadiazole moiety, structurally related to the discussed compound, have been assessed for their insecticidal effectiveness against the cotton leafworm, Spodoptera littoralis. This suggests the compound's utility in developing new, more effective insecticides (Fadda et al., 2017).
Photosynthetic Electron Transport Inhibition
Pyrazole derivatives, sharing a common scaffold with the compound , have been synthesized and evaluated as potential inhibitors of photosynthetic electron transport. This research provides insights into the compound's potential applications in developing herbicides and understanding plant biology (Vicentini et al., 2005).
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound is a heterocyclic moiety, which is known to have a broad range of chemical and biological properties . .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function
Biochemical Pathways
Heterocyclic compounds like this one are known to influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Result of Action
Similar compounds have been shown to have significant therapeutic potential, including analgesic and anti-inflammatory activities
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-methyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-10-13(22-19-18-10)14(21)16-5-6-20-9-12(8-17-20)11-3-2-4-15-7-11/h2-4,7-9H,5-6H2,1H3,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJGYLNQUHVFML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-(4-Fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2360544.png)
![(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]prop-2-en-1-one](/img/structure/B2360545.png)


![2-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2360549.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2360554.png)





